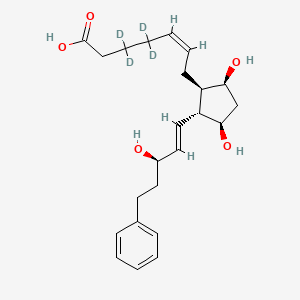

(15R)-Bimatoprost acid-d4

Description

Context of Isotopic Labeling in Biomedical Research

Isotopic labeling is a powerful technique used in biomedical research to trace the metabolic fate of molecules and to quantify their presence in biological samples with high precision. musechem.comstudysmarter.co.uk This method involves replacing one or more atoms of a compound with their heavier, stable isotopes, such as deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N). acs.orgmdpi.com The resulting isotopically labeled compound is chemically identical to the original molecule but has a higher mass. wikipedia.org This mass difference allows it to be distinguished from the naturally occurring (unlabeled) compound using analytical techniques like mass spectrometry. acs.orgresearchgate.net

The use of stable isotopes is preferred in many studies, especially those involving human subjects, as they are non-radioactive. musechem.com Isotopic labeling has broad applications, including in drug metabolism and pharmacokinetic studies, proteomics, and metabolomics, providing valuable insights into complex biological processes. longdom.orgsilantes.com

Importance of Deuterated Analogs in Quantitative Analytical Studies

Deuterated analogs, where hydrogen atoms are replaced by deuterium, are particularly valuable as internal standards in quantitative analytical methods, most notably in liquid chromatography-mass spectrometry (LC-MS). researchgate.netclearsynth.comaptochem.com An internal standard is a compound with similar physicochemical properties to the analyte (the substance being measured) that is added in a known amount to all samples, including calibration standards and unknown samples. chromatographyonline.com

The primary advantages of using a deuterated internal standard are:

Compensation for Matrix Effects: Biological samples are complex mixtures that can interfere with the ionization of the analyte in the mass spectrometer, a phenomenon known as the matrix effect. clearsynth.comwaters.com Since the deuterated standard has nearly identical properties to the analyte, it experiences similar matrix effects, allowing for accurate correction and more reliable quantification. clearsynth.comtexilajournal.com

Correction for Sample Loss: During sample preparation and analysis, some of the analyte may be lost. The deuterated internal standard is subject to the same losses, and by comparing the ratio of the analyte to the internal standard, the initial concentration of the analyte can be accurately determined. sigmaaldrich.com

Improved Precision and Accuracy: By accounting for variations in sample handling and instrument response, deuterated internal standards significantly improve the precision and accuracy of quantitative analyses. clearsynth.comtexilajournal.comtexilajournal.com They are considered the "gold standard" for quantitative bioanalysis using mass spectrometry. researchgate.net

Rationale for Research on (15R)-Bimatoprost acid-d4 as a Reference Standard in Prostanoid Research

Bimatoprost (B1667075) is a synthetic prostamide, structurally similar to prostaglandin (B15479496) F2α, used in the treatment of glaucoma. chemicalbook.comsciex.com It undergoes metabolism in the body to form various metabolites, including its corresponding carboxylic acid. google.comresearchgate.net The 15R-epimer, (15R)-Bimatoprost, is a significant related substance. biosynth.comsynzeal.comglppharmastandards.com

The quantitative analysis of bimatoprost and its metabolites in biological fluids is crucial for pharmacokinetic studies. arvojournals.org Given the very low concentrations of these compounds in plasma, highly sensitive and specific analytical methods are required. sciex.com this compound serves as an ideal internal standard for the quantification of (15R)-Bimatoprost acid in such studies. scbt.com Its use in LC-MS/MS methods allows for the accurate determination of this metabolite, contributing to a better understanding of the metabolic profile of bimatoprost. google.com

The use of a stable isotope-labeled internal standard like this compound is essential for developing robust and reliable analytical methods for prostanoid research, ensuring the accuracy of data in drug metabolism and pharmacokinetic investigations. scbt.comaquigenbio.com

Chemical Data for this compound

| Property | Value |

| Chemical Name | (Z)-7-((1R,2R,3R,5S)-3,5-Dihydroxy-2-((R,E)-3-hydroxy-5-phenylpent-1-en-1-yl)cyclopentyl)hept-5-enoic acid-d4 |

| Molecular Formula | C₂₃H₂₈D₄O₅ |

| Molecular Weight | 392.52 g/mol scbt.comlgcstandards.comlgcstandards.com |

| CAS Number | 41639-71-8 synzeal.comaquigenbio.com |

Structure

3D Structure

Properties

Molecular Formula |

C23H32O5 |

|---|---|

Molecular Weight |

392.5 g/mol |

IUPAC Name |

(Z)-3,3,4,4-tetradeuterio-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3R)-3-hydroxy-5-phenylpent-1-enyl]cyclopentyl]hept-5-enoic acid |

InChI |

InChI=1S/C23H32O5/c24-18(13-12-17-8-4-3-5-9-17)14-15-20-19(21(25)16-22(20)26)10-6-1-2-7-11-23(27)28/h1,3-6,8-9,14-15,18-22,24-26H,2,7,10-13,16H2,(H,27,28)/b6-1-,15-14+/t18-,19-,20-,21+,22-/m1/s1/i2D2,7D2 |

InChI Key |

YFHHIZGZVLHBQZ-MNBIYLDLSA-N |

Isomeric SMILES |

[2H]C([2H])(CC(=O)O)C([2H])([2H])/C=C\C[C@H]1[C@H](C[C@H]([C@@H]1/C=C/[C@@H](CCC2=CC=CC=C2)O)O)O |

Canonical SMILES |

C1C(C(C(C1O)C=CC(CCC2=CC=CC=C2)O)CC=CCCCC(=O)O)O |

Origin of Product |

United States |

Chemical Synthesis and Stereoisomeric Considerations Relevant to 15r Bimatoprost Acid Analogs

Strategies for Deuterium (B1214612) Incorporation into Prostanoid Structures

Deuterium-labeled compounds are critical as internal standards for quantitative analysis by mass spectrometry. frontiersin.orgnih.gov The introduction of deuterium into prostanoid structures can be achieved through various synthetic strategies, often involving either the use of deuterated reagents during the construction of the molecule or through hydrogen-deuterium (H-D) exchange reactions on a pre-existing scaffold.

Common methods for deuterium incorporation include:

Reductive Deuteration : Using deuterium-delivering reagents like lithium aluminum deuteride (B1239839) (LiAlD₄) to reduce functional groups such as ketones or esters, thereby introducing deuterium atoms at specific sites. nih.gov

Catalytic H-D Exchange : Employing transition metal catalysts, such as palladium on carbon (Pd/C), in the presence of a deuterium source like deuterium gas (D₂) or heavy water (D₂O). nih.gov This method can facilitate the exchange of hydrogen atoms for deuterium at specific positions, often benzylic or allylic sites, under controlled conditions. nih.gov

Use of Deuterated Building Blocks : Incorporating small, deuterated precursor molecules into the larger synthetic scheme. For instance, a deuterated side chain can be attached to the core cyclopentane (B165970) ring via reactions like the Wittig or Horner-Wadsworth-Emmons reaction. nih.govsynarchive.com

For a compound like Bimatoprost (B1667075) acid-d4, where the deuterium atoms are typically located on the phenyl ring of the ω-side chain, a common approach involves the synthesis of a deuterated ω-side chain precursor, which is then coupled to the core structure. For example, Prostaglandin (B15479496) F2α-d4, a related compound, contains four deuterium atoms on the α-side chain and is used as an internal standard. caymanchem.com

Table 1: Comparison of Deuterium Incorporation Methods

| Method | Reagents/Conditions | Selectivity | Common Application in Prostanoids |

|---|---|---|---|

| Reductive Deuteration | LiAlD₄, NaBD₄ | Functional group-specific (e.g., C=O to C-D) | Reduction of ketone intermediates |

| Catalytic H-D Exchange | D₂ gas, D₂O, Pd/C catalyst | Position-specific (e.g., benzylic, α-to-carbonyl) | Labeling of aromatic rings or specific aliphatic positions |

| Deuterated Building Blocks | Pre-synthesized deuterated fragments (e.g., phosphonium (B103445) ylides) | Site-specific, defined by the building block structure | Attachment of deuterated side chains |

Stereoselective Synthesis of Prostaglandin F2α Analogs

The synthesis of prostaglandin F2α (PGF2α) analogs is a significant challenge in organic chemistry due to the presence of multiple stereocenters on a flexible five-membered ring. libretexts.org The biological activity of these compounds is highly dependent on their stereochemistry.

The stereocenter at the C-15 position is a critical determinant of biological activity. While naturally occurring prostaglandins (B1171923) typically possess the 15S configuration, the 15R epimer is a key feature of certain synthetic analogs. nih.gov The primary strategy for establishing the 15R stereochemistry involves the stereoselective reduction of a 15-keto intermediate.

Key approaches include:

Directed Reduction : Utilizing bulky protecting groups on nearby hydroxyls (e.g., at C-9 or C-11) to sterically hinder one face of the 15-ketone, thereby directing the approach of a reducing agent to the opposite face to yield the desired 15R-alcohol.

Chiral Reducing Agents : Employing chiral boranes or other asymmetric reducing agents that can selectively produce one enantiomer over the other. For example, zinc borohydride (B1222165) has been used in the reduction of α,β-unsaturated ketones in prostaglandin synthesis, though it can yield a mixture of epimers. synarchive.comlibretexts.org

The choice of reducing agent and reaction conditions is paramount to achieving high diastereoselectivity for the 15R configuration.

The construction of the prostaglandin skeleton is a landmark achievement in total synthesis. A widely adopted and versatile approach is the bicycloalkane strategy pioneered by E.J. Corey. synarchive.comlibretexts.org

This strategy typically involves the following key stages:

Corey Lactone Synthesis : A bicyclic intermediate, often referred to as the "Corey lactone," is synthesized from a simpler precursor like cyclopentadiene. libretexts.org This key intermediate elegantly sets the relative stereochemistry of the substituents on the cyclopentane ring. u-tokyo.ac.jp

α-Side Chain Installation : The upper side chain, which contains the carboxylic acid moiety, is typically installed using a Wittig reaction or a related olefination protocol on an aldehyde derived from the Corey lactone. nih.govu-tokyo.ac.jp

ω-Side Chain Installation : The lower side chain is introduced after modification of the lactone. This often involves reducing the 15-keto group (as described in 2.2.1) and then attaching the remainder of the chain, for example, via a Horner-Wadsworth-Emmons reaction. synarchive.com

Alternative strategies begin with pre-formed cyclopentane precursors and append the side chains through nucleophilic additions and other carbon-carbon bond-forming reactions. libretexts.org Regardless of the specific route, the synthesis must precisely control the stereochemistry at four or more centers. nih.gov

Considerations for Isotopic Purity and Chemical Identity in Labeled Compounds

For deuterated compounds like (15R)-Bimatoprost acid-d4 to function effectively as internal standards, their isotopic purity and chemical identity must be rigorously confirmed. rsc.orgpathogenia.com

Isotopic Purity refers to the percentage of the compound that contains the desired number of deuterium atoms. nih.gov It is crucial for accurate quantification in isotope dilution mass spectrometry. researchgate.net High isotopic purity minimizes interference from unlabeled or partially labeled species. rsc.org

Chemical Identity confirms that the molecule has the correct elemental composition and structure. criver.comut.ee This ensures that the measured signal corresponds to the target analyte and not an isomer or impurity. criver.com

Table 2: Analytical Techniques for Compound Verification

| Technique | Purpose | Information Provided |

|---|---|---|

| High-Resolution Mass Spectrometry (HRMS) | Isotopic Purity & Chemical Identity | Provides the exact mass of the molecule, allowing for confirmation of the elemental formula and the degree of deuterium incorporation by measuring the mass shift. nih.govresearchgate.net |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Chemical Identity & Isotopic Purity | ¹H NMR can confirm the absence of protons at the labeled positions, while ²H NMR can directly detect the deuterium atoms. It provides definitive structural information. rsc.org |

| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Chemical Identity & Purity | Confirms the retention time and fragmentation pattern (MS/MS spectrum) of the labeled compound matches that of a non-labeled reference standard, ensuring structural identity. researchgate.netmdpi.com |

These analytical methods are used in combination to provide a comprehensive characterization of the labeled compound, verifying its structure, chemical purity, and the extent and location of isotopic labeling. rsc.orgcriver.com

Advanced Analytical Methodologies for Detection and Quantification Involving 15r Bimatoprost Acid D4

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Prostanoid Analysis

LC-MS/MS provides a powerful platform for the simultaneous analysis of multiple prostanoids without the need for extensive sample derivatization, which is often required by other techniques like gas chromatography-mass spectrometry (GC-MS) biosynth.comresearchgate.net. This technique combines the separation capabilities of liquid chromatography with the sensitive and selective detection of tandem mass spectrometry, making it ideal for complex biological samples researchgate.net.

Development and Validation of LC-MS/MS Methods Utilizing (15R)-Bimatoprost acid-d4 as an Internal Standard

The development of a reliable LC-MS/MS method hinges on the appropriate selection of an internal standard (IS). An ideal IS should have physicochemical properties very similar to the analyte of interest but with a different mass-to-charge ratio (m/z) to be distinguishable by the mass spectrometer. Stable isotope-labeled (SIL) compounds are considered the gold standard for internal standards in LC-MS/MS bioanalysis because they co-elute with the analyte and experience similar ionization effects, effectively compensating for variations in sample preparation and instrument response.

This compound, a deuterated form of the 15R-epimer of bimatoprost (B1667075) acid, serves as an excellent internal standard for the quantification of bimatoprost acid and other related prostanoids. Its structural similarity ensures that it behaves almost identically to the analyte during extraction and chromatographic separation. The four-dalton mass difference due to the deuterium (B1214612) atoms allows for its distinct detection by the mass spectrometer.

The validation of LC-MS/MS methods is a critical step to ensure the reliability of the analytical data. This process typically involves assessing several key parameters in accordance with regulatory guidelines.

Key Validation Parameters:

| Parameter | Description |

| Linearity | The ability of the method to elicit test results that are directly proportional to the concentration of the analyte. |

| Accuracy | The closeness of the measured value to the true value. |

| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings. |

| Selectivity | The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. |

| Sensitivity (LLOQ) | The lowest concentration of an analyte that can be reliably quantified with acceptable accuracy and precision. |

| Matrix Effect | The alteration of ionization efficiency by the presence of co-eluting substances from the biological matrix. |

| Recovery | The efficiency of the extraction procedure in recovering the analyte from the biological matrix. |

| Stability | The chemical stability of the analyte in the biological matrix under different storage and processing conditions. |

Optimization of Chromatographic Separation Parameters for Prostanoids

Effective chromatographic separation is essential for minimizing interferences from other endogenous compounds in the biological matrix, thereby reducing matrix effects and improving the accuracy of quantification. For prostanoids, which include numerous structurally similar isomers, achieving adequate separation can be challenging.

Several parameters are optimized during method development:

Column Chemistry: Reversed-phase columns, such as C18, are commonly used for the separation of prostanoids. The choice of stationary phase can significantly impact the resolution of closely related compounds biosynth.com.

Mobile Phase Composition: A gradient elution using a mixture of an aqueous phase (often containing a small amount of acid like formic acid to improve peak shape and ionization) and an organic solvent (typically acetonitrile or methanol) is frequently employed. The gradient profile is carefully optimized to achieve the best separation within a reasonable analysis time researchgate.net.

Flow Rate: The flow rate of the mobile phase affects both the separation efficiency and the analysis time. It is optimized to balance these two factors.

Column Temperature: Maintaining a consistent column temperature is crucial for reproducible retention times.

Multiple Reaction Monitoring (MRM) Transitions for Specific Quantification

Tandem mass spectrometry operating in the multiple reaction monitoring (MRM) mode provides a high degree of selectivity and sensitivity for quantification. In this mode, the first quadrupole (Q1) is set to select the precursor ion (the protonated or deprotonated molecule) of the analyte. This precursor ion is then fragmented in the collision cell (Q2), and the second quadrupole (Q3) is set to monitor a specific product ion. The transition from the precursor ion to the product ion is highly specific to the analyte of interest.

For the analysis of bimatoprost acid and its deuterated internal standard, this compound, specific MRM transitions are established.

Example MRM Transitions:

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode |

| Bimatoprost acid | 387.6 | 193.0 | Negative |

| This compound | 391.6 | 197.0 | Negative |

Data derived from a study on bimatoprost acid analysis semanticscholar.org.

The selection of quantifier and qualifier transitions for each analyte further enhances the confidence in identification and quantification.

Ionization Modes and Sensitivity Enhancement in Mass Spectrometry

The choice of ionization mode is critical for achieving optimal sensitivity. Electrospray ionization (ESI) is the most commonly used ionization technique for prostanoids due to its suitability for polar and thermally labile molecules biosynth.commedchemexpress.com. Prostanoids, containing carboxylic acid functional groups, are readily ionized in the negative ion mode (ESI-). However, depending on the specific analyte and the mobile phase composition, positive ion mode (ESI+) may also be employed researchgate.net.

Several strategies can be employed to enhance sensitivity:

Optimization of Ion Source Parameters: The capillary voltage, source temperature, and gas flow rates (nebulizing and drying gases) are carefully optimized to maximize the ionization efficiency of the target analytes biosynth.comresearchgate.net.

Mobile Phase Additives: The addition of small amounts of modifiers, such as formic acid or ammonium formate, to the mobile phase can improve the ionization efficiency and stability of the ion signal researchgate.net.

Advanced Mass Spectrometry Platforms: The use of modern, high-sensitivity mass spectrometers can significantly lower the limits of detection and quantification, enabling the measurement of very low concentrations of prostanoids in biological samples researchgate.net.

Sample Preparation and Extraction Protocols for Biological Matrices in Preclinical Studies

The goal of sample preparation is to extract the analytes of interest from the complex biological matrix (e.g., plasma, aqueous humor), remove potential interferences, and concentrate the sample to a level suitable for LC-MS/MS analysis semanticscholar.orgresearchgate.net.

Commonly used extraction techniques for prostanoids include:

Liquid-Liquid Extraction (LLE): This technique involves the partitioning of the analyte between two immiscible liquid phases. It is effective in removing proteins and phospholipids. A simple LLE procedure can lead to high analyte recovery researchgate.net.

Solid-Phase Extraction (SPE): SPE utilizes a solid sorbent to selectively retain the analyte while interferences are washed away. It can provide cleaner extracts compared to LLE and allows for significant sample concentration.

Protein Precipitation (PPT): This is a simpler but generally less clean method where a solvent like acetonitrile or methanol is added to the sample to precipitate proteins.

Strategies for Minimizing Matrix Effects and Enhancing Analyte Recovery

Matrix effects, which can cause ion suppression or enhancement, are a major challenge in bioanalysis as they can adversely affect the accuracy and reproducibility of the method researchgate.net. Several strategies are employed to mitigate these effects:

Effective Sample Cleanup: More rigorous sample preparation techniques, such as SPE, can significantly reduce matrix components in the final extract researchgate.netsimsonpharma.com.

Chromatographic Separation: Optimizing the chromatographic conditions to separate the analyte from co-eluting matrix components is a crucial step nih.gov.

Use of a Stable Isotope-Labeled Internal Standard: As previously discussed, a SIL-IS like this compound is the most effective way to compensate for matrix effects, as it is affected in the same way as the analyte.

Dilution of the Sample: In cases where the analyte concentration is sufficiently high, diluting the sample can reduce the concentration of interfering matrix components nih.gov.

Enhancing analyte recovery is primarily achieved through the careful optimization of the extraction procedure, including the choice of extraction solvent, pH, and elution conditions in the case of SPE researchgate.netresearchgate.net. The use of this compound allows for the accurate assessment and correction for any variability in recovery during sample processing.

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy in Isotope Tracing and Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool for the structural elucidation of organic molecules. While mass spectrometry is the primary technique for quantifying this compound in biological matrices, NMR plays a critical role in confirming the identity, purity, and the specific location of the deuterium labels on the molecule before its use as an internal standard.

Deuterium (²H or D) has a nuclear spin, making it NMR-active. However, its magnetic properties differ significantly from that of a proton (¹H), resulting in resonance at a different frequency. tandfonline.com This distinction is fundamental to its application in NMR.

Isotope Tracing and Purity Assessment: The presence and position of the four deuterium atoms in this compound can be confirmed using deuterium NMR (²H-NMR). In a ²H-NMR spectrum, only the deuterium nuclei will produce signals. This technique is invaluable for verifying that the deuterium labels are in the intended positions and have not undergone exchange. bioanalysisforum.jp The integration of the signals in the ²H-NMR spectrum can also provide a quantitative measure of the isotopic enrichment.

Structural Elucidation: While ¹H-NMR is the most common NMR technique for structural analysis of organic molecules, the deuteration in this compound would lead to the absence of signals at the positions where deuterium atoms have replaced protons. This absence of signals in the ¹H-NMR spectrum, when compared to the spectrum of the non-deuterated bimatoprost acid, provides definitive evidence of the location of the deuterium labels. For highly deuterated compounds, conventional ¹H-NMR may be limited by low signal intensity of the remaining protons. bioanalysisforum.jp

In practice, a combination of ¹H-NMR and ²H-NMR spectroscopy provides a comprehensive characterization of this compound, ensuring its suitability as an internal standard. The use of deuterated solvents in NMR analysis is a standard procedure to avoid interference from solvent protons, which would otherwise overwhelm the signals from the analyte. tandfonline.comworldwide.com

| NMR Technique | Application for this compound | Information Obtained |

|---|---|---|

| ¹H-NMR (Proton NMR) | Structural confirmation by comparing with the non-deuterated standard. | Absence of signals at the sites of deuteration confirms the label positions. |

| ²H-NMR (Deuterium NMR) | Direct detection of deuterium nuclei. | Confirms the presence and number of deuterium atoms; allows for isotopic purity assessment. |

| ¹³C-NMR (Carbon-13 NMR) | Analysis of the carbon skeleton. | Provides information on the overall structure; signals from carbons bonded to deuterium may show characteristic splitting patterns. |

General Principles of Method Validation in Quantitative Bioanalysis (Accuracy, Linearity, Lower Limits of Quantitation)

The validation of bioanalytical methods is essential to ensure the reliability and reproducibility of quantitative data for pharmacokinetic and toxicokinetic studies. nih.gov Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have provided detailed guidelines, which have been largely harmonized under the International Council for Harmonisation (ICH) M10 guideline. ascpt.org A full validation of a bioanalytical method is required when it is first established for the quantification of an analyte in clinical and applicable nonclinical studies. fda.gov The core parameters of this validation include accuracy, linearity, and the lower limit of quantitation (LLOQ).

Accuracy: Accuracy describes the closeness of the mean test results to the true or nominal concentration of the analyte. karger.com It is determined by analyzing replicate samples with known concentrations (quality control or QC samples) and comparing the measured concentration to the theoretical value. Accuracy is expressed as the percentage of the nominal value. For a method to be considered accurate, the mean value should be within ±15% of the nominal value for most concentrations, and within ±20% at the Lower Limit of Quantitation (LLOQ). ich.orgajpsonline.com

Linearity and Calibration Curve: Linearity refers to the ability of the analytical method to produce test results that are directly proportional to the concentration of the analyte within a given range. This is demonstrated by establishing a calibration curve. The calibration curve is constructed by plotting the response of the instrument versus the concentration of the analyte for a series of calibration standards. europa.eu A regression analysis is then applied to determine the relationship between concentration and response. The calibration range should encompass the expected concentrations of the study samples. ich.org

Lower Limit of Quantitation (LLOQ): The LLOQ is the lowest concentration of an analyte in a sample that can be reliably quantified with acceptable accuracy and precision. europa.eu The analyte signal at the LLOQ should be at least five times the signal of a blank sample. europa.eu The LLOQ must be determined with an accuracy of 80-120% and a precision of no more than 20% coefficient of variation (CV). karger.comajpsonline.com This is the lowest standard on the calibration curve. nih.gov

The use of a stable isotope-labeled internal standard, such as this compound, is highly recommended in quantitative bioanalysis, particularly for methods employing mass spectrometry. ich.org The internal standard helps to correct for variability during sample processing and analysis, thereby improving the accuracy and precision of the method.

| Validation Parameter | Description | Typical Acceptance Criteria (ICH M10) |

|---|---|---|

| Accuracy | The closeness of the measured concentration to the nominal concentration. | Mean concentration should be within ±15% of the nominal value for QC samples, and within ±20% for the LLOQ. ich.org |

| Linearity (Calibration Curve) | The ability to produce results proportional to the analyte concentration over a defined range. | A regression model is used; the correlation coefficient (r) or coefficient of determination (r²) should be close to 1. At least 75% of the calibration standards must meet the accuracy criteria. ich.org |

| Lower Limit of Quantitation (LLOQ) | The lowest concentration that can be quantified with acceptable accuracy and precision. | Accuracy should be within ±20% of the nominal concentration. Precision (CV) should not exceed 20%. The analyte response should be at least 5 times the response of a blank sample. ich.orgeuropa.eu |

Enzymatic Hydrolysis and Metabolism of Bimatoprost to Bimatoprost Acid in In Vitro and Preclinical Models

Bimatoprost, a synthetic prostamide analog, undergoes significant biochemical transformation to its biologically active free acid form, this compound, within ocular tissues. This conversion is a critical step for its pharmacological activity.

Research has demonstrated the presence of enzymatic activity in ocular tissues capable of hydrolyzing the ethyl amide group of bimatoprost to its corresponding carboxylic acid, bimatoprost acid. This enzymatic conversion is attributed to both amidase and esterase activities within the eye.

In vitro studies utilizing human and bovine corneal tissue have confirmed the presence of enzymatic amidase activity that facilitates this conversion. The hydrolysis of bimatoprost to 17-phenyl-18,19,20-trinor prostaglandin (B15479496) F2α (bimatoprost acid) was observed to continue for at least 24 hours after the excision of the cornea. nih.gov The rate of this conversion was quantified to be approximately 25 micrograms per 24 hours in these tissue preparations. nih.gov

Further investigations have detailed the rates of hydrolysis in various human ocular tissues, highlighting the cornea as a primary site for this bioactivation. The rates of conversion of bimatoprost to bimatoprost acid have been measured as follows:

Cornea: 6.3 pmol/mg tissue/hr nih.gov

Iris: 2.8 pmol/mg tissue/hr nih.gov

Sclera: 2.0 pmol/mg tissue/hr nih.gov

Ciliary body: 1.5 pmol/mg tissue/hr nih.gov

These findings underscore the role of the eye's intrinsic enzymatic machinery in converting the prodrug bimatoprost into its pharmacologically active acid metabolite.

| Ocular Tissue (Human) | Rate of Bimatoprost Hydrolysis to Bimatoprost Acid (pmol/mg tissue/hr) |

|---|---|

| Cornea | 6.3 |

| Iris | 2.8 |

| Sclera | 2.0 |

| Ciliary body | 1.5 |

Once bimatoprost reaches systemic circulation, it undergoes further metabolism through several key pathways. The primary routes of systemic metabolism for bimatoprost include oxidation, N-deethylation, and glucuronidation, which result in the formation of a diverse array of metabolites. nih.govdrugbank.com

In vitro studies have identified cytochrome P450 3A4 (CYP3A4) as one of the enzymes involved in the metabolism of bimatoprost. drugbank.com However, it is important to note that multiple enzymes and metabolic pathways contribute to the biotransformation of bimatoprost, suggesting that CYP3A4 is not the sole enzyme responsible for its metabolism. drugbank.com This multi-faceted metabolic profile indicates that significant drug-drug interactions solely based on the inhibition or induction of CYP3A4 are not anticipated. drugbank.com

Prostanoid Receptor Pharmacology and Signal Transduction Relevant to Bimatoprost Acid

The pharmacological effects of bimatoprost are primarily mediated by its active metabolite, bimatoprost acid, through its interaction with prostanoid receptors.

Bimatoprost acid is a potent agonist of the prostaglandin F (FP) receptor. nih.govmedchemexpress.com Its structural similarity to prostaglandin F2α allows it to bind to and activate the FP receptor, initiating intracellular signaling cascades. Both bimatoprost and its free acid have been shown to be prostaglandin FP receptor agonists. nih.gov The activation of the FP receptor by bimatoprost acid is a key mechanism underlying its therapeutic effects.

The selectivity of bimatoprost and its active metabolite for the FP receptor has been a subject of extensive research. Pharmacological studies have characterized the activity of bimatoprost at a wide range of prostanoid and other receptors. These investigations have revealed that bimatoprost exhibits no meaningful activity at several other prostanoid receptor subtypes. nih.gov

Specifically, binding and functional studies have shown a lack of significant interaction with the following prostanoid receptors:

DP (DP1, DP2)

EP (EP1, EP2, EP3, EP4)

IP

TP nih.gov

This selectivity for the FP receptor is a defining feature of the pharmacological profile of bimatoprost acid and distinguishes it from other prostanoid compounds that may have broader receptor activity.

| Prostanoid Receptor Subtype | Interaction with Bimatoprost/Bimatoprost Acid |

|---|---|

| FP | Potent Agonist |

| DP1, DP2 | No meaningful activity |

| EP1, EP2, EP3, EP4 | No meaningful activity |

| IP | No meaningful activity |

| TP | No meaningful activity |

This article focuses on the biochemical transformations and pharmacological research of this compound, an isomer of the active metabolite of Bimatoprost. While research directly on the deuterated (15R) isomer is limited, this article draws upon the broader understanding of Bimatoprost, its acid metabolite, and the significance of stereochemistry in prostanoid receptor interactions to provide a comprehensive overview within the specified scope.

Preclinical Pharmacokinetic and Distribution Studies Employing 15r Bimatoprost Acid D4 As an Analytical Probe

Application of Deuterated Standards in Preclinical Pharmacokinetic Model Development (e.g., rabbit and canine models)

Deuterated standards, such as bimatoprost (B1667075) acid-d4, are fundamental in constructing robust preclinical pharmacokinetic models in animals like rabbits and dogs. nih.gov These models are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) of ophthalmic drugs. In studies using New Zealand White rabbits, bimatoprost acid-d4 is employed as an internal standard to track the rapid hydrolysis of the prodrug bimatoprost into its active acid form within the eye. nih.gov This allows for the development of accurate pharmacokinetic profiles for different bimatoprost formulations. nih.gov

Similarly, in canine models, which are often used to evaluate novel drug delivery systems, precise quantification is necessary to compare drug exposure between formulations. For instance, studies in beagle dogs have been conducted to assess sustained-release bimatoprost implants against traditional topical solutions. nih.gov The use of LC-MS/MS, a method reliant on stable-labeled internal standards, enables the selective delivery and targeted drug exposure to key ocular tissues to be accurately measured. nih.gov The reliability of the data generated in these rabbit and canine models is paramount for predicting clinical efficacy and is significantly enhanced by the use of deuterated analytical probes.

Quantification of Bimatoprost Acid and Related Metabolites in Animal Ocular Tissues (e.g., aqueous humor, iris-ciliary body, cornea, bulbar conjunctiva)

The precise measurement of bimatoprost acid in various ocular tissues is critical for understanding its mechanism of action and distribution. Utilizing bimatoprost acid-d4 as an internal standard, researchers can quantify minute concentrations of the analyte in complex biological matrices obtained from preclinical models. nih.gov Following topical administration in rabbits, bimatoprost is extensively metabolized, with concentrations of the parent drug often falling below the limit of quantitation within an hour, while its active metabolite, bimatoprost acid, can be measured for up to eight hours. nih.gov

LC-MS/MS methods validated with deuterated standards allow for the determination of drug levels in specific ocular compartments. nih.govnih.gov Key tissues analyzed in these studies include the aqueous humor, the primary fluid in the anterior part of the eye, and the iris-ciliary body, a principal site of action for prostaglandin (B15479496) analogs. nih.govnih.govnih.gov In some studies, tissues like the bulbar conjunctiva are also assessed to understand drug distribution to off-target sites. nih.gov The lower limit of quantitation for bimatoprost acid using these sensitive methods can be as low as 0.1 ng/mL in aqueous humor and 0.1 ng/sample in the iris-ciliary body. nih.gov

| Ocular Tissue | Animal Model | Analytical Method | Purpose of Quantification |

|---|---|---|---|

| Aqueous Humor | Rabbit, Dog | LC-MS/MS | Assess drug penetration and concentration over time nih.govnih.govnih.govnih.gov |

| Iris-Ciliary Body | Rabbit, Dog | LC-MS/MS | Measure drug concentration at the primary site of action nih.govnih.govnih.gov |

| Bulbar Conjunctiva | Dog | LC-MS/MS | Evaluate exposure in tissues associated with side effects nih.gov |

| Cornea | Human | LC-MS/MS | Investigate drug absorption routes nih.govresearchgate.net |

Assessment of Tissue-Specific Distribution and Exposure Profiles in Preclinical Studies

Employing deuterated standards in bioanalysis enables detailed assessment of how different drug delivery systems affect tissue-specific distribution. A study in beagle dogs compared a sustained-release intracameral bimatoprost implant (Bimatoprost SR) with daily topical bimatoprost 0.03% eye drops. nih.gov The results showed that the implant delivered significantly higher concentrations of bimatoprost and its acid metabolite to the target iris-ciliary body (Cmax of 18,200 ng/g) compared to the topical solution (Cmax of 4.13 ng/g). nih.gov Conversely, the implant resulted in minimal drug levels in off-target tissues like the bulbar conjunctiva and eyelid margins, where concentrations were mostly below the limit of quantitation. nih.gov In contrast, topical administration led to high concentrations in these tissues (Cmax ranging from 36.6 to 2,110 ng/g), which are associated with known side effects. nih.gov This demonstrates how such analytical techniques can map exposure profiles and guide the development of targeted therapies.

Analysis of Temporal Concentration Profiles in Ocular Compartments

Tracking drug concentration over time is essential for understanding its duration of action. The use of (15R)-Bimatoprost acid-d4 as a probe allows for the creation of detailed temporal concentration profiles of bimatoprost acid in different ocular compartments. In rabbit studies, after administration of bimatoprost 0.01%, bimatoprost acid could be measured in the aqueous humor and iris-ciliary body for up to 6–8 hours post-dose. nih.gov Studies comparing different formulations show distinct concentration-time curves. For example, a formulation of bimatoprost 0.03% in a DuraSite delivery system resulted in a maximum concentration (Cmax) of bimatoprost acid in the aqueous humor of 103.4 ng/mL at 2 hours post-dose, whereas the standard ophthalmic solution reached a Cmax of 29.58 ng/mL at 1 hour. nih.gov In the iris-ciliary body, the DuraSite formulation also led to a higher Cmax (68.21 ng/g) compared to the standard solution (18.38 ng/g). dovepress.comresearchgate.net These time-course analyses are critical for optimizing dosing frequency and formulation characteristics.

| Formulation | Ocular Tissue | Time Point | Mean Concentration of Bimatoprost Acid (ng/mL or ng/g) |

|---|---|---|---|

| Bimatoprost 0.01% | Aqueous Humor | 90 min | 20.8 ± 5.7 ng/mL nih.gov |

| Bimatoprost 0.03% | Aqueous Humor | 90 min | 45.8 ± 14.3 ng/mL nih.gov |

| ISV-215 (Bimatoprost 0.03% in DuraSite) | Aqueous Humor | 2 hours (Tmax) | 103.4 ± 42.36 ng/mL nih.gov |

| Bimatoprost 0.03% Solution | Aqueous Humor | 1 hour (Tmax) | 29.58 ± 26.37 ng/mL nih.gov |

| ISV-215 (Bimatoprost 0.03% in DuraSite) | Iris-Ciliary Body | 0.5 hours (Tmax) | 68.21 ± 33.00 ng/g researchgate.net |

| Bimatoprost 0.03% Solution | Iris-Ciliary Body | 0.5 hours (Tmax) | 18.38 ± 4.05 ng/g researchgate.net |

Comparative Pharmacokinetic Analysis of Formulations for Bimatoprost Acid Delivery in Preclinical Models

One of the most valuable applications of using deuterated standards is in the direct comparison of different drug formulations in preclinical models. Such studies inform the development of products with improved efficacy and tolerability.

Varying Concentrations: A study in rabbits compared bimatoprost 0.01% with bimatoprost 0.03%. Despite the 0.01% formulation containing a four-fold higher concentration of the penetration enhancer benzalkonium chloride, it produced significantly lower aqueous humor concentrations of bimatoprost acid at 90 minutes post-dose (20.8 ng/mL vs. 45.8 ng/mL for the 0.03% solution). nih.gov

Novel Delivery Systems: The comparison of a preservative-free bimatoprost 0.01% gel to preserved solutions (0.01% and 0.03%) in rabbits revealed that the gel formulation led to improved ocular penetration. nih.gov The gel resulted in a Cmax (bimatoprost + bimatoprost free acid) of 50.2 ng/mL and an area under the curve (AUC) of 134.0 ng·h/mL, which was higher than the 0.01% solution (Cmax 26.3 ng/mL; AUC 67.0 ng·h/mL) and comparable to the 0.03% solution (Cmax 59.9 ng/mL; AUC 148.0 ng·h/mL). nih.gov

Sustained-Release Implants: As detailed in beagle dogs, a sustained-release implant dramatically altered the pharmacokinetic profile compared to topical drops. nih.gov The implant increased the total drug exposure (AUC) in the target iris-ciliary body while significantly reducing exposure in off-target tissues like the conjunctiva, highlighting a more favorable and targeted delivery method. nih.gov

These comparative analyses, underpinned by accurate quantification using deuterated internal standards, are indispensable for optimizing drug delivery to the eye.

| Formulation Comparison | Animal Model | Key Pharmacokinetic Finding |

|---|---|---|

| Bimatoprost 0.01% vs. 0.03% Solution | Rabbit | 0.01% solution resulted in 2.2-fold lower bimatoprost acid concentration in aqueous humor at 90 minutes. nih.gov |

| Preservative-Free 0.01% Gel vs. Preserved 0.01% Solution | Rabbit | The gel showed improved ocular penetration, with a 2-fold higher AUC in ocular tissues. nih.gov |

| Sustained-Release Implant vs. 0.03% Topical Solution | Dog | The implant enhanced drug delivery to the iris-ciliary body (Cmax >4400-fold higher) and reduced exposure to off-target tissues. nih.gov |

| 0.03% in DuraSite vs. 0.03% Solution | Rabbit | DuraSite formulation increased bimatoprost acid exposure (AUC) by 3.5-fold in aqueous humor and 3.7-fold in the iris-ciliary body. dovepress.com |

Emerging Research Directions and Future Applications of Deuterated 15r Bimatoprost Acid D4

Development of Novel Analytical Reference Standards for Undiscovered Prostanoid Analogs and Metabolites

The accurate quantification of prostanoids and their metabolites in biological matrices is a significant analytical challenge due to their low endogenous concentrations and structural similarity. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for this purpose, offering high sensitivity and specificity. nih.govmdpi.com A critical component of reliable LC-MS/MS assays is the use of stable isotope-labeled internal standards. iaea.orgnih.gov

(15R)-Bimatoprost acid-d4 serves as an ideal internal standard for the quantification of Bimatoprost (B1667075) acid and other structurally related prostanoids. nih.gov Its chemical and physical properties are nearly identical to the unlabeled analyte, ensuring similar extraction efficiency and chromatographic behavior. However, its increased mass allows for its clear differentiation in the mass spectrometer, enabling precise correction for sample loss during preparation and ionization variability.

Beyond its role in quantifying known compounds, this compound is pivotal in the discovery and characterization of novel prostanoid analogs and metabolites. When analyzing complex biological samples, the presence of a well-characterized deuterated standard can aid in the tentative identification of unknown peaks in the mass spectrum that may correspond to new metabolites. By comparing the fragmentation patterns of the unknown compounds to that of the deuterated standard, researchers can gain clues about their chemical structure. Once a novel metabolite is identified, a deuterated version can be synthesized to serve as a reference standard for its future accurate quantification.

| Application Area | Role of this compound | Significance |

| Quantitative Bioanalysis | Internal standard in LC-MS/MS methods. nih.gov | Ensures accuracy and precision in the measurement of Bimatoprost acid in biological fluids and tissues. nih.gov |

| Metabolite Identification | Reference compound for comparing mass spectral fragmentation patterns. | Facilitates the structural elucidation of previously unknown metabolites of Bimatoprost and related prostanoids. |

| Standardization of New Assays | Primary standard for the development and validation of new analytical methods for emerging prostanoid analogs. | Enables reliable and reproducible quantification of newly discovered bioactive lipids. |

Contribution to Understanding Prostanoid-Mediated Biological Processes and Regulation Beyond Known Therapeutic Contexts

The therapeutic effects of Bimatoprost are primarily attributed to its action on the prostaglandin (B15479496) F (FP) receptor, leading to a reduction in intraocular pressure. nih.govnih.gov However, there is growing evidence to suggest that the biological activities of Bimatoprost and its free acid, Bimatoprost acid, may extend beyond the FP receptor. nih.govresearchgate.net Some studies indicate the existence of distinct "prostamide-sensitive receptors" that are preferentially activated by Bimatoprost and related compounds. nih.govdrugbank.com

Investigating these novel signaling pathways requires tools that can dissect the specific interactions of these ligands with their receptors without the confounding variable of metabolic conversion. This compound, with its increased metabolic stability due to the kinetic isotope effect, is an excellent tool for such studies. nih.gov The substitution of hydrogen with deuterium (B1214612) at key positions can slow down enzymatic metabolism, prolonging the compound's presence in its active form and allowing for a more precise characterization of its receptor interactions.

By using this compound in in vitro and in vivo models, researchers can explore its effects on various cellular processes, such as gene expression, protein phosphorylation, and second messenger signaling, in a more controlled manner. This can help to uncover novel biological roles for this class of compounds in tissues beyond the eye and in contexts unrelated to its known therapeutic applications, potentially opening up new avenues for drug development.

Investigating Stereoisomeric Specificity in Prostanoid-Protein Interactions

Prostanoid receptors, like many G-protein coupled receptors, exhibit a high degree of stereoselectivity, meaning they can differentiate between subtle differences in the three-dimensional structure of their ligands. nih.govnih.gov The specific stereochemistry of the hydroxyl groups and the side chains of prostanoids is critical for their binding affinity and efficacy at their respective receptors.

(15R)-Bimatoprost acid is a specific stereoisomer of Bimatoprost acid. The "15R" designation refers to the configuration of the hydroxyl group at carbon 15 of the prostanoid structure. This specific stereochemistry is crucial for its biological activity. Investigating how this and other stereocenters influence the interaction with prostanoid receptors is fundamental to understanding their mechanism of action and for the rational design of new, more selective drugs.

Deuterated, stereochemically pure compounds like this compound are valuable probes for these investigations. In competitive binding assays, the deuterated ligand can be used to compete with other labeled or unlabeled ligands for binding to the receptor, providing precise information on their relative affinities. Furthermore, advanced biophysical techniques such as nuclear magnetic resonance (NMR) spectroscopy can be employed to study the interaction between the deuterated ligand and the receptor at an atomic level. The deuterium label can serve as a specific probe to monitor changes in the ligand's conformation and dynamics upon binding to the protein.

| Research Technique | Application of this compound | Insights Gained |

| Competitive Radioligand Binding Assays | Competitor ligand to determine the binding affinities of other prostanoid analogs for specific receptors. | Quantitative assessment of the structure-activity relationship and the importance of stereochemistry for receptor binding. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Isotopic label to probe the ligand-receptor interface. | Detailed structural information on the binding pocket and the specific amino acid residues involved in the interaction. |

| X-ray Crystallography | Co-crystallization with the target receptor to determine the three-dimensional structure of the complex. | High-resolution view of the stereospecific interactions that govern ligand recognition and receptor activation. |

Q & A

Basic Research Questions

Q. How can (15R)-Bimatoprost acid-d4 be identified and characterized in experimental samples?

- Methodology : Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) with deuterated internal standards (e.g., bimatoprost-d5) to distinguish this compound from endogenous analogs. Normal-phase or reverse-phase HPLC columns (e.g., APS-2 Hypersil or BDS Hypersil C8) with gradient mobile phases (acidified acetonitrile–methanol or methanol–water) are recommended for separation. Precursor–product ion pairs (e.g., m/z 387.6 → 193.0 for this compound) enable quantification via multiple reaction monitoring (MRM) .

- Key Data : Retention times (~5.5 min for bimatoprost acid) and lower limits of quantitation (0.5 ng/mL, ~1.3 nM) should be validated .

Q. What analytical methods ensure stability and reproducibility of this compound in aqueous humor studies?

- Methodology : Store samples at -20°C in amber vials under inert atmosphere to prevent degradation . Extract analytes using methyl tert-butyl ether with 10% formic acid, and reconstitute in HPLC mobile phase to minimize matrix effects . Cross-validate results against deuterated standards (e.g., bimatoprost acid-d4) to correct for recovery inefficiencies .

Q. How should researchers handle low or undetectable levels of this compound in pharmacokinetic studies?

- Methodology : Apply the "below limit of quantitation" (BLQ) designation for samples with concentrations <0.5 ng/mL. Use non-compartmental analysis for sparse data or Bayesian hierarchical models to estimate PK parameters in population studies. Report mean ± SD values (e.g., 5.0 ± 4.5 nM at 1 hour post-dose) to contextualize variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.